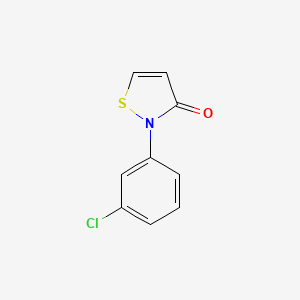

2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one

Description

2-(3-Chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one is a heterocyclic compound with the molecular formula C₉H₆ClNOS and a molecular weight of 210.98586 Da . It belongs to the 1,2-thiazol-3-one family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is primarily utilized in research settings, as evidenced by its commercial availability in milligram quantities for synthetic and pharmacological studies .

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-2-1-3-8(6-7)11-9(12)4-5-13-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGUAGAZYIMLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

2.1. Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocyclic systems. For instance, derivatives of thiazolo[3,2-a]benzimidazoles have been synthesized via cyclization of β-haloethylthio intermediates . While not directly applicable, analogous reactions suggest that 2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one could participate in similar cyclization processes under basic conditions to form bicyclic structures .

2.2. Substitution and Functionalization

-

S1 Position Reactions : Oxidation or alkylation at the sulfur atom (S1) can generate derivatives such as thiazolidinones or thiazole sulfones. For example, oxidation with hydrogen peroxide under mild conditions converts thiazoles to their sulfone analogs .

-

Ring Substitution : Electrophilic substitution at the aromatic chlorophenyl ring is feasible, particularly at the para position (relative to the chlorine atom). This could introduce additional functional groups (e.g., nitro, methoxy) for further derivatization .

Spectroscopic Characterization

The compound is typically analyzed using:

-

NMR Spectroscopy :

-

1H NMR : Peaks for aromatic chlorophenyl protons (~6.8–7.8 ppm) and thiazole ring protons (~3.5–4.5 ppm).

-

13C NMR : Carbonyl carbon (~170–180 ppm) and sulfur-bound carbons (~150–160 ppm).

-

-

IR Spectroscopy :

Biological Activity Correlations

While direct biological data for This compound is limited, analogs with similar thiazole scaffolds exhibit:

-

Antimicrobial Activity : Chlorophenyl-substituted thiazoles often inhibit bacterial growth, with MIC values as low as 25 μg/mL against Staphylococcus aureus .

-

Anticancer Potential : Thiazole derivatives with electron-withdrawing groups (e.g., Cl) show cytotoxic effects via tubulin polymerization inhibition or interference with cellular signaling .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including 2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one, exhibit significant anticancer properties. A study demonstrated that thiazole derivatives showed varying degrees of cytotoxicity against liver carcinoma cell lines (HEPG2), with some compounds achieving IC50 values as low as 0.86 µM .

Case Study: Structure-Activity Relationship (SAR)

In a detailed SAR study involving various thiazole derivatives:

- Compounds with electron-withdrawing groups (like chlorine) on the phenyl ring exhibited enhanced activity.

- The study concluded that specific substitutions at the thiazole ring significantly influenced the anticancer efficacy of these compounds .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a series of thiazole-containing compounds were tested for their ability to inhibit bacterial growth and showed promising results against resistant strains .

Anticonvulsant Properties

Another area of application for this compound is in anticonvulsant activity. Research has indicated that thiazole derivatives can exhibit significant anticonvulsant effects in animal models. Compounds similar to this compound have been shown to reduce seizure activity effectively .

Case Study: Efficacy Evaluation

In one study evaluating the anticonvulsant effects:

- Several thiazole analogues were tested using electroshock seizure models.

- The results indicated that specific structural modifications led to increased efficacy compared to standard treatments .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Structural Variations and Physicochemical Properties :

- The 3-chlorophenyl substituent in the target compound distinguishes it from simpler analogs like MIT and CIT, which feature methyl and chlorine groups. This aromatic substitution likely enhances its stability and influences its solid-state behavior compared to the liquid MIT/CIT derivatives .

- The boiling points of MIT and CIT range between 100–106.5°C , typical for low-molecular-weight liquid thiazolones, whereas the higher molecular weight and aromaticity of this compound suggest a higher melting point .

Applications: MIT and CIT are widely used as biocides in industrial and consumer products due to their antimicrobial properties. Derivatives like 5-chloro-4-methyl-2,3-dihydro-1,2-thiazol-3-one are intermediates in synthesizing saccharin-based anti-inflammatory agents, highlighting the pharmacological relevance of this structural class .

No such data are available for this compound, though its structural complexity may reduce acute toxicity compared to smaller thiazolones.

Biological Activity

2-(3-chlorophenyl)-2,3-dihydro-1,2-thiazol-3-one is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazone derivatives under acidic conditions. The resulting thiazole ring formation is facilitated by cyclization reactions. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis and green chemistry approaches that utilize recyclable catalysts .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action is believed to involve the inhibition of key kinases such as EGFR and VEGFR-2 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | EGFR and VEGFR-2 inhibition |

| HepG-2 | 12.8 | Multi-target kinase inhibition |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated substantial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. Comparative studies indicated that its antimicrobial potency is superior to traditional antibiotics like streptomycin .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components. Substituents on the phenyl ring play a critical role in modulating activity. Electron-withdrawing groups tend to decrease potency while electron-donating groups enhance it. The presence of chlorine on the phenyl ring has been shown to optimize the compound's interaction with biological targets .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various thiazole derivatives on MCF-7 cells. The results indicated that compounds with electron-donating groups exhibited lower IC50 values compared to those with electron-withdrawing groups, highlighting the importance of substituent nature in enhancing anticancer activity .

- Antimicrobial Efficacy Assessment : In another investigation, this compound was tested against pathogenic strains in vitro. The results revealed a broad spectrum of activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the thiazol-3-one ring and chlorophenyl substitution pattern.

- Mass spectrometry (HRMS) : Validates molecular weight (CHClNOS, theoretical 211.58 g/mol).

- HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients (detection at 254 nm).

Methodologies align with protocols for structurally related isothiazolinones .

How does the 3-chlorophenyl substituent influence bioactivity compared to non-halogenated analogs?

Advanced Research Question

The electron-withdrawing chlorine atom enhances electrophilicity, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Comparative studies show:

- Antimicrobial activity : Higher potency against Gram-positive bacteria compared to methyl-substituted analogs.

- Mechanistic insight : Chlorine improves membrane permeability, as demonstrated in logP comparisons (estimated logP ~2.1 vs. ~1.5 for non-chlorinated derivatives).

Design dose-response assays with Staphylococcus aureus and Candida albicans to quantify this effect .

What experimental strategies resolve discrepancies in toxicity profiles between this compound and related isothiazolinones?

Advanced Research Question

- Comparative toxicogenomics : Use RNA-seq to identify differentially expressed genes in Daphnia magna exposed to this compound vs. CIT/MIT mixtures.

- Metabolite profiling : LC-MS/MS to detect oxidative stress biomarkers (e.g., glutathione disulfide).

- In silico modeling : Molecular docking to compare binding affinities for acetylcholinesterase (a toxicity target).

Reference EU-LCI derivation methods for CIT/MIT mixtures to contextualize findings .

What physicochemical properties are critical for formulating this compound in biological assays?

Basic Research Question

- Solubility : Limited aqueous solubility (~0.5 mg/mL); use DMSO as a co-solvent (<1% v/v).

- Stability : Degrades under UV light; store in amber vials at 4°C.

- logP : Estimated 2.1 (via computational tools like ACD/Percepta), indicating moderate lipophilicity.

Data for analogous isothiazolinones (e.g., MIT boiling point: 100–106.5°C) inform handling protocols .

What in vitro models evaluate the antimicrobial mechanism of action, and how should controls be designed?

Advanced Research Question

- Bacterial membrane integrity assays : Use SYTOX Green uptake in E. coli to quantify pore formation.

- Enzyme inhibition : Test NADH dehydrogenase activity in S. aureus lysates.

- Controls : Include a non-chlorinated analog (e.g., 2-methyl-2,3-dihydro-1,2-thiazol-3-one) and a solvent control (DMSO).

Design dose-ranging studies (0.1–100 µM) with triplicate technical replicates .

How does the compound’s reactivity vary in nucleophilic substitution reactions compared to non-halogenated analogs?

Advanced Research Question

The 3-chlorophenyl group increases susceptibility to nucleophilic attack at the thiazol-3-one carbonyl. Key findings:

- Kinetic studies : Second-order rate constants for hydroxide ion attack are 1.8× higher than methyl analogs.

- Product analysis : Forms stable adducts with thiols (e.g., glutathione), confirmed via H NMR.

Use stopped-flow spectrophotometry to quantify reaction kinetics under varying pH conditions .

What regulatory considerations apply to handling this compound in laboratory settings?

Basic Research Question

- Harmonized classification : Follow CLP regulations for skin sensitization (Category 1B) and acute aquatic toxicity (Category 1), as applied to structurally similar CIT/MIT mixtures.

- PPE requirements : Use nitrile gloves and fume hoods during synthesis.

Refer to ECHA biocidal product guidelines for MIT derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.